DL-Alanine, 3-((carboxymethyl)seleno)-

Description

Properties

CAS No. |

59745-40-3 |

|---|---|

Molecular Formula |

C5H9NO4Se |

Molecular Weight |

226.10 g/mol |

IUPAC Name |

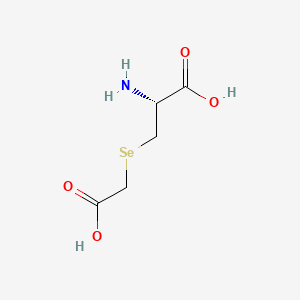

(2R)-2-amino-3-(carboxymethylselanyl)propanoic acid |

InChI |

InChI=1S/C5H9NO4Se/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |

InChI Key |

RVRJHKYYXLZVHE-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[Se]CC(=O)O |

Canonical SMILES |

C(C(C(=O)O)N)[Se]CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Alanine, 3-((carboxymethyl)seleno)- typically involves the incorporation of selenium into the alanine structure. One common method involves the reaction of chloroalanine with disodium diselenide, which results in the formation of selenocystine-containing peptides . Another approach involves the double cyanomethylation of racemic DL-alanine with methanal and hydrogen cyanide, followed by hydrolysis to yield the desired selenoamino acid .

Industrial Production Methods: Industrial production of this compound focuses on achieving high yields and purity while minimizing impurities. The process often involves continuous reaction control at relatively low pressures and temperatures, using inexpensive raw materials and avoiding complex isolation steps .

Chemical Reactions Analysis

Types of Reactions: DL-Alanine, 3-((carboxymethyl)seleno)- undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized, leading to the formation of selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert selenocysteine residues back to their selenol forms.

Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Various nucleophiles can be used to replace the selenium atom under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can regenerate selenols.

Scientific Research Applications

Chemistry: DL-Alanine, 3-((carboxymethyl)seleno)- is used as a model compound in studies involving selenoamino acids and their reactivity. It is also employed in the synthesis of selenopeptides, which are valuable in understanding the role of selenium in biological systems .

Biology: In biological research, this compound is studied for its role in selenoprotein synthesis and its potential antioxidant properties. It is also used to investigate the effects of selenium incorporation into proteins and its impact on cellular functions .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its antioxidant properties and its role in preventing oxidative stress-related diseases. It is also being studied for its potential use in cancer prevention and treatment .

Industry: In industrial applications, DL-Alanine, 3-((carboxymethyl)seleno)- is used in the production of selenium-enriched supplements and functional foods. Its unique properties make it a valuable additive in various formulations .

Mechanism of Action

The mechanism of action of DL-Alanine, 3-((carboxymethyl)seleno)- involves its incorporation into selenoproteins, where it can exert antioxidant effects by neutralizing reactive oxygen species (ROS). The selenium atom in the compound plays a crucial role in these redox reactions, helping to maintain cellular redox balance and protect against oxidative damage . Additionally, the compound can disrupt protein homeostasis by misincorporation into proteins, leading to potential cytotoxic effects .

Comparison with Similar Compounds

Selenium-Containing Analogs: Methylselenocysteine

Structure: Methylselenocysteine (3-(Methylselanyl)-L-alanine) features a methylseleno (-Se-CH₃) group at the beta carbon . Key Differences:

- Polarity: The carboxymethyl seleno group in the target compound introduces an additional carboxylic acid, increasing hydrophilicity compared to the methylseleno group in Methylselenocysteine.

- Molecular Weight: Methylselenocysteine has a molecular weight of 182.09 (C₄H₉NO₂Se), while the target compound’s calculated molecular weight is ~228.10 (C₅H₉NO₄Se).

- Applications: Methylselenocysteine is a dietary supplement with chemopreventive properties, leveraging selenium’s role in antioxidant enzymes like glutathione peroxidase . The target compound’s carboxylic acid may enhance its utility in metal chelation or as a redox-active probe.

Aromatic-Substituted Alanines: 3-(2-Quinolyl)-DL-alanine

Structure: This compound has a 2-quinolyl aromatic substituent at the beta carbon . Key Differences:

- Chemical Properties: The quinoline group enables π-π stacking and fluorescence, making it suitable for coordination chemistry and fluorescent tagging. In contrast, the carboxymethyl seleno group lacks aromaticity but may exhibit stronger redox activity.

- Biological Interactions: 3-(2-Quinolyl)-DL-alanine is used in enzyme inhibition studies due to its heteroaromatic structure, whereas selenium in the target compound could modulate enzyme activity via selenocysteine-like mechanisms .

Heterocyclic-Substituted Alanines: 3-(3-Hydroxy-5-methylisoxazol-4-yl)-DL-alanine

Structure : Features an isoxazole ring (C₇H₁₀N₂O₄) at the beta carbon .

Key Differences :

- Reactivity: The isoxazole group contains oxygen and nitrogen, enabling hydrogen bonding and participation in heterocyclic reactions. The carboxymethyl seleno group, however, may participate in redox reactions or selenoprotein mimicry.

- Molecular Weight : The isoxazole derivative has a molecular weight of 186.17, significantly lower than the target compound’s estimated 228.10 .

Fluorinated Derivatives: 3,3,3-Trifluoro-DL-alanine

Structure: Contains three fluorine atoms at the beta carbon (C₃H₅F₃NO₂) . Key Differences:

- Electron Effects : Fluorine’s electronegativity stabilizes adjacent charges, whereas selenium’s lower electronegativity and larger atomic size may increase polarizability and metal-binding capacity.

- Applications : Fluorinated alanines are used in medicinal chemistry for metabolic stability; the target compound’s selenium could offer unique therapeutic pathways, such as antioxidant or cytotoxic effects .

Deuterated Alanines

Examples: DL-Alanine-2,3,3,3-d₄ (C₃D₄H₃NO₂) and other isotopologues . Key Differences:

- Isotopic Labeling : Deuterated compounds are tools for metabolic tracing via mass spectrometry. The target compound’s selenium could enable tracking via selenium-specific analytical methods (e.g., ICP-MS) .

Data Tables: Comparative Analysis

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity of DL-Alanine, 3-((carboxymethyl)seleno)- in synthetic preparations?

To ensure structural fidelity, employ a combination of:

- 1H NMR spectroscopy (300 MHz in D2O) to resolve proton environments, particularly the seleno-carboxymethyl group (δ 3.5–4.0 ppm) .

- HPLC with C18 columns and UV detection (λ = 254 nm) to verify purity (≥98%) and monitor byproducts .

- Elemental analysis for C, H, N, and Se content (±0.3% deviation from theoretical values) .

- Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can researchers optimize the synthesis of DL-Alanine, 3-((carboxymethyl)seleno)- to minimize selenium-related byproducts?

Key strategies include:

- Controlled pH (8.5–9.0) during selenoetherification to suppress diselenide formation .

- Use of protective groups (e.g., Boc for the amino group) to direct regioselective selenium incorporation .

- Low-temperature reactions (0–4°C) to reduce oxidative side reactions .

- Real-time monitoring via TLC or LC-MS to isolate intermediates and terminate reactions at optimal yields .

Advanced Research Questions

Q. What strategies are effective for incorporating DL-Alanine, 3-((carboxymethyl)seleno)- into peptide chains during solid-phase synthesis?

- Protection schemes : Use Fmoc/t-Boc groups for the amino and carboxyl termini, with tert-butyl protection for the seleno-carboxymethyl moiety to prevent oxidation .

- Coupling conditions : Activate with HBTU/DIPEA in DMF, and extend coupling times (2–4 hours) due to steric hindrance from selenium .

- Deprotection : Employ TFA/water (95:5) for Boc removal while retaining selenium integrity .

- Validation : Confirm incorporation via MALDI-TOF MS and Edman degradation .

Q. How does the seleno-carboxymethyl group influence the redox properties of DL-Alanine derivatives in catalytic applications?

- Enhanced redox activity : The selenium atom exhibits a lower reduction potential (−0.35 V vs. S at −0.25 V), enabling efficient electron transfer in catalytic cycles .

- Applications :

- Photochromic materials : Selenium’s redox activity facilitates reversible electron transfer in hybrid arsenotungstate frameworks, as shown by Zheng et al. (2022) .

- Antioxidant studies : Compare thiol vs. selenol groups in radical scavenging assays (e.g., DPPH or ABTS) .

Q. How can researchers resolve discrepancies in reported melting points for DL-Alanine derivatives with seleno modifications?

- Purity verification : Re-crystallize samples from ethanol/water mixtures and re-analyze via DSC to exclude solvent or impurity effects .

- Polymorphism screening : Perform X-ray crystallography to identify crystalline forms affecting melting behavior .

- Standardized protocols : Adopt identical heating rates (e.g., 5°C/min) and sample preparation methods across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.